molecular formula C11H22N4 B11729894 [3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11729894
M. Wt: 210.32 g/mol
InChI Key: AHXPSBKIAGTFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound is known for its applications in organic synthesis, particularly in the formation of amide bonds, which are crucial in peptide synthesis and other biochemical processes.

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of [3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves the activation of carboxyl groups to form amide bonds with primary amines. This process typically occurs under acidic conditions, where the compound reacts with carboxylic acids to form an activated ester intermediate. The primary amine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which collapses to release the urea byproduct and form the desired amide bond .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-4-15-10-11(9-13-15)8-12-6-5-7-14(2)3/h9-10,12H,4-8H2,1-3H3

InChI Key

AHXPSBKIAGTFPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.